

Technical Support Center: Improving Conformality of Thin Films Deposited with TEMAZr

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Compound of Interest		
Compound Name:	Tetrakis(ethylmethylamino)zirconiu	
	m	
Cat. No.:	B1143060	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when depositing thin films using

Tetrakis(ethylmethylamino)zirconium (TEMAZr). The focus is on improving the conformality of the deposited films, a critical parameter for many advanced applications.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues that affect the conformality of thin films deposited with TEMAZr.

Issue 1: Poor Step Coverage in High-Aspect-Ratio Structures

Symptoms:

- Film thickness at the bottom of a trench or via is significantly less than at the top.
- Incomplete film formation deep within porous structures.
- "Pinching off" at the entrance of narrow features.

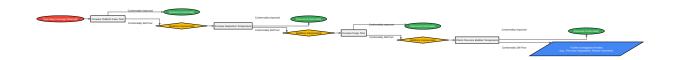


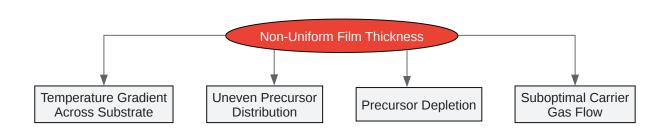
Possible Causes & Solutions:

Cause	Recommended Action	
Insufficient Precursor Exposure	Increase the TEMAZr pulse time to allow for diffusion deep into the high-aspect-ratio structures. In some cases, very long exposure times may be necessary.	
Low Substrate Temperature	Increase the deposition temperature within the ALD window. Higher temperatures can enhance surface mobility and reduce precursor sticking probability, allowing for deeper penetration.	
Precursor Decomposition	If the deposition temperature is too high, TEMAZr can decompose, leading to CVD-like growth and poor conformality. It's crucial to operate within the established ALD temperature window. The thermal decomposition of similar precursors like TDMAZ has been observed to start above 300°C.	
Inadequate Purge Time	Insufficient purging can lead to residual precursor or reactants in the chamber, causing unwanted gas-phase reactions and non-ideal film growth. Increase the purge time after both the precursor and reactant pulses.	
High Sticking Probability of Precursor	The inherent chemical nature of the precursor affects its sticking coefficient. While difficult to change for a given precursor, optimizing other parameters like temperature and pulse time can mitigate this effect.	

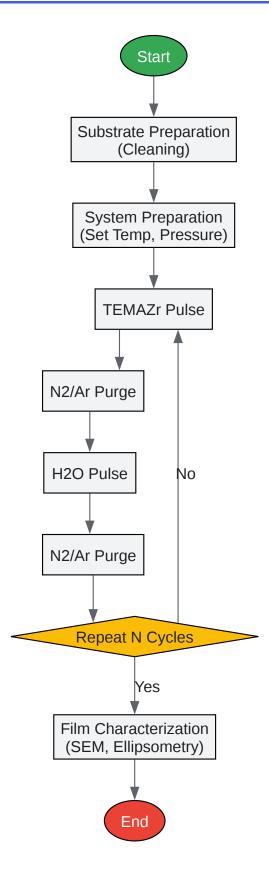
Troubleshooting Workflow:











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